5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with sodium sulfide to form 2,3-dichlorophenyl sulfide. This intermediate is then reacted with 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Lacks the dichlorophenyl and sulfanyl groups.
4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Lacks the chloro group at the 5-position.
Uniqueness
The presence of both chloro and dichlorophenyl sulfanyl groups in 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole makes it unique compared to its similar compounds
Properties
IUPAC Name |
5-chloro-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2S/c1-22-17(20)12(16(21-22)11-6-3-2-4-7-11)10-23-14-9-5-8-13(18)15(14)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHRPRNMKQVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C(=CC=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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